Tetramethyl methylenediphosphonate

Descripción

Propiedades

IUPAC Name |

bis(dimethoxyphosphoryl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14O6P2/c1-8-12(6,9-2)5-13(7,10-3)11-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVFZUKFLWOSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CP(=O)(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333919 | |

| Record name | Tetramethyl methylenediphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16001-93-7 | |

| Record name | Tetramethyl methylenediphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetramethyl Methylenediphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining Tetramethyl methylenediphosphonate (TMMDP), a valuable intermediate in various chemical and pharmaceutical applications. This document details the core synthetic strategies, providing in-depth experimental protocols, comparative data, and visual representations of the reaction workflows.

Introduction

This compound (TMMDP) is an organophosphorus compound characterized by a central methylene bridge connecting two phosphonate groups. Its tetra-alkyl esters, particularly the methyl and ethyl variants, serve as crucial building blocks in the synthesis of a wide range of biologically active molecules, including bisphosphonate drugs used in the treatment of bone disorders. They are also utilized in the Horner-Wadsworth-Emmons reaction to create vinyl phosphonates and find applications in materials science. This guide will focus on the most prevalent and effective methods for the laboratory-scale synthesis of TMMDP.

Core Synthetic Pathways

There are three primary and well-established routes for the synthesis of this compound:

-

The Michaelis-Arbuzov Reaction: This classical method involves the reaction of a dihalomethane with an excess of trimethyl phosphite.

-

Arbuzov-type Reaction of Dichloromethane and Dimethyl Phosphite: A modification of the Arbuzov reaction that utilizes a strong base and a polar aprotic solvent to facilitate the coupling of dimethyl phosphite and dichloromethane.

-

Esterification of Methylenebis(phosphonic dichloride): This two-step pathway involves the initial formation of a key intermediate, methylenebis(phosphonic dichloride), followed by its esterification with methanol.

Each of these pathways offers distinct advantages and disadvantages concerning reaction conditions, yield, and scalability. The following sections provide a detailed exploration of each method.

Data Presentation: Comparison of Synthesis Pathways

The following table summarizes the key quantitative data associated with each synthetic pathway to facilitate a direct comparison.

| Parameter | Pathway 1: Michaelis-Arbuzov | Pathway 2: Dichloromethane & Dimethyl Phosphite | Pathway 3: Esterification of Dichloride |

| Primary Reactants | Trimethyl phosphite, Dibromomethane/Diiodomethane | Dimethyl phosphite, Dichloromethane | Methylenebis(phosphonic dichloride), Methanol |

| Key Reagents | None (thermal) | Sodium hydride, THF, DMF | Triethylamine or other base |

| Reaction Temperature | 130-200 °C | 25-60 °C | Typically room temperature |

| Reaction Time | Several hours | Overnight | 1-3 hours |

| Reported Yield | >80% (with excess phosphite) | ~90% (for tetraethyl analogue) | High (qualitative) |

| Key Advantages | One-pot reaction | High yield, milder conditions | Utilizes a stable intermediate |

| Key Disadvantages | High temperatures, requires excess reagent | Requires strong base and anhydrous conditions | Two-step process |

Experimental Protocols

Pathway 1: The Michaelis-Arbuzov Reaction

This method is a direct approach to forming the P-C-P bond structure of TMMDP. The reaction proceeds by the nucleophilic attack of trimethyl phosphite on the dihalomethane, followed by the Arbuzov rearrangement. To achieve high yields, a significant excess of trimethyl phosphite is typically employed to drive the reaction to completion and minimize the formation of monophosphonate byproducts.

Experimental Protocol:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a thermometer. The setup is flushed with an inert gas (e.g., nitrogen or argon).

-

Charging Reactants: The flask is charged with dibromomethane (1 mole) and trimethyl phosphite (3 moles). The large excess of the phosphite also serves as the reaction solvent.

-

Reaction: The reaction mixture is heated with vigorous stirring to a temperature between 170-185 °C. The reaction is exothermic, and the external heat source should be adjusted to maintain this temperature range. The reaction is typically continued for 4-6 hours.

-

Work-up and Purification: After cooling to room temperature, the excess trimethyl phosphite is removed by vacuum distillation. The remaining residue is then subjected to fractional distillation under high vacuum to yield pure this compound.

Pathway 2: Reaction of Dichloromethane with Dimethyl Phosphite

This pathway offers a high-yield synthesis under milder conditions compared to the classical Michaelis-Arbuzov reaction. The key to this method is the in-situ generation of the dimethyl phosphite anion using a strong base, which then acts as the nucleophile in the reaction with dichloromethane.

Experimental Protocol:

-

Apparatus Setup: A multi-necked, flame-dried round-bottom flask is equipped with a mechanical stirrer, a thermometer, a condenser with a nitrogen inlet, and an addition funnel.

-

Base Suspension: Sodium hydride (2.1 molar equivalents, as a 60% dispersion in mineral oil) is suspended in anhydrous tetrahydrofuran (THF).

-

Anion Formation: Dimethyl phosphite (2 molar equivalents) is added dropwise to the stirred suspension of sodium hydride, maintaining the temperature below 40 °C. The mixture is stirred until the evolution of hydrogen gas ceases.

-

Reaction: Anhydrous N,N-dimethylformamide (DMF) is added to the reaction mixture, followed by the dropwise addition of dichloromethane (1 molar equivalent). The reaction mixture is then heated to approximately 45-50 °C and stirred overnight.

-

Quenching and Extraction: The reaction is cooled to room temperature and cautiously quenched with water. The aqueous layer is extracted multiple times with dichloromethane.

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Pathway 3: Esterification of Methylenebis(phosphonic dichloride)

This two-step approach involves the synthesis of the reactive intermediate, methylenebis(phosphonic dichloride), which is then esterified with methanol.

Step 1: Synthesis of Methylenebis(phosphonic dichloride)

-

Apparatus Setup: A reaction vessel is set up for anhydrous conditions under an inert atmosphere.

-

Reaction: Methylenebisphosphonic acid tetrakis(trimethylsilyl) ester is dissolved in dichloromethane. Oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) are added at 20 °C. The reaction is stirred for 12 hours.

-

Isolation: The reaction mixture is filtered and concentrated under reduced pressure to give the crude methylenebis(phosphonic dichloride). This can be further purified by trituration with methyl tert-butyl ether. A yield of approximately 74% has been reported for this step.[1]

Step 2: Methanolysis to this compound

-

Apparatus Setup: A flask equipped with a stirrer and an addition funnel is cooled in an ice bath.

-

Reaction: Methylenebis(phosphonic dichloride) (1 molar equivalent) is dissolved in a suitable anhydrous solvent like dichloromethane. A solution of anhydrous methanol (4 molar equivalents) and a non-nucleophilic base such as triethylamine (4 molar equivalents) in the same solvent is added dropwise while maintaining a low temperature.

-

Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for a few hours. The triethylamine hydrochloride salt is removed by filtration.

-

Purification: The filtrate is washed with dilute acid, water, and brine. The organic layer is dried, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation.

Mandatory Visualizations

The following diagrams illustrate the logical flow of each synthetic pathway.

Caption: Workflow for the Michaelis-Arbuzov synthesis of TMMDP.

Caption: Workflow for the base-mediated synthesis of TMMDP.

Caption: Two-step synthesis of TMMDP via the dichloride intermediate.

Product Characterization Data

This compound (TMMDP)

Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a triplet for the methylene protons (CH₂) due to coupling with the two equivalent phosphorus nuclei, and a doublet for the methoxy protons (OCH₃) due to coupling with the adjacent phosphorus nucleus.

-

¹³C NMR: A ¹³C NMR spectrum is available in the SpectraBase database.[3]

-

³¹P NMR (CDCl₃): The phosphorus NMR spectrum should exhibit a single signal, as the two phosphorus atoms are chemically equivalent.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct pathways. The choice of method will depend on the specific requirements of the researcher, including available starting materials, desired scale, and tolerance for particular reaction conditions. The Michaelis-Arbuzov reaction offers a direct, albeit high-temperature, route. The base-mediated reaction with dichloromethane provides a high-yield alternative under milder conditions but requires stringent control of anhydrous conditions. Finally, the two-step synthesis via methylenebis(phosphonic dichloride) is also a viable option, particularly if the intermediate is readily available or can be synthesized in high purity. This guide provides the necessary foundational information for the successful laboratory preparation of this important chemical intermediate.

References

An In-depth Technical Guide to the Chemical Structure of Bis(dimethoxyphosphoryl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(dimethoxyphosphoryl)methane, also known as tetramethyl methylenediphosphonate, is an organophosphorus compound with significant potential in coordination chemistry and biomedical applications. Its structure, featuring two phosphonate groups linked by a methylene bridge, imparts unique properties, including the ability to act as a chelating agent for various metal ions. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of bis(dimethoxyphosphoryl)methane. Furthermore, it explores its relevance in the context of drug development, particularly concerning its role as a potential enzyme inhibitor. Detailed experimental protocols and data are presented to facilitate further research and application of this versatile molecule.

Chemical Structure and Identification

Bis(dimethoxyphosphoryl)methane is characterized by a central methylene group (-CH2-) bonded to two phosphorus atoms, each of which is part of a dimethoxyphosphoryl group [-P(O)(OCH3)2].

Systematic Name: bis(dimethoxyphosphoryl)methane Common Name: this compound CAS Number: 16001-93-7 Molecular Formula: C5H14O6P2

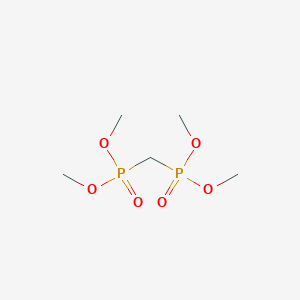

Below is a 2D representation of the chemical structure of bis(dimethoxyphosphoryl)methane.

Caption: 2D structure of bis(dimethoxyphosphoryl)methane.

Physicochemical Properties

Bis(dimethoxyphosphoryl)methane is a colorless to pale yellow liquid at room temperature. It is soluble in polar organic solvents. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 232.11 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| CAS Number | 16001-93-7 | |

| Molecular Formula | C5H14O6P2 |

Synthesis of Bis(dimethoxyphosphoryl)methane

The synthesis of bis(dimethoxyphosphoryl)methane can be achieved through a variation of the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. For the synthesis of bis(dimethoxyphosphoryl)methane, a dihalomethane, such as dichloromethane or diiodomethane, is reacted with trimethyl phosphite. An alternative route involves the reaction of the sodium salt of dimethyl phosphite with a dihalomethane.

The following diagram illustrates the general Michaelis-Arbuzov reaction pathway for the synthesis of a phosphonate.

Caption: The Michaelis-Arbuzov reaction mechanism.

Experimental Protocol: Synthesis from Diethyl Phosphite and Dichloromethane (Adapted for Tetramethyl Analog)

This protocol is adapted from a patented procedure for the synthesis of tetraethyl methylenebisphosphonate and can be modified for the preparation of this compound by substituting the corresponding methyl esters.

Materials:

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF), anhydrous

-

Dimethyl phosphite

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH2Cl2)

-

Water

-

Magnesium sulfate (MgSO4), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium hydride suspended in anhydrous tetrahydrofuran under a nitrogen atmosphere.

-

Slowly add dimethyl phosphite dropwise to the stirred suspension, maintaining the temperature below 30°C.

-

After the addition is complete, continue stirring at room temperature for 1 hour.

-

To the resulting solution, add anhydrous N,N-dimethylformamide followed by the dropwise addition of dichloromethane.

-

Heat the reaction mixture to 45-50°C and maintain it at this temperature overnight with continuous stirring.

-

Cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude bis(dimethoxyphosphoryl)methane can be purified by vacuum distillation.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of bis(dimethoxyphosphoryl)methane. Below is a summary of the expected and reported spectroscopic data.

| Spectroscopic Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | A triplet for the methylene protons (-CH₂-) due to coupling with the two phosphorus nuclei. A doublet for the methoxy protons (-OCH₃) due to coupling with the phosphorus nucleus. |

| ¹³C NMR | A triplet for the methylene carbon (-CH₂-) due to coupling with the two phosphorus nuclei. A doublet for the methoxy carbons (-OCH₃) due to coupling with the phosphorus nucleus. A signal for the methylene carbon has been reported. |

| ³¹P NMR | A single resonance is expected in the proton-decoupled spectrum. PubChem indicates the availability of ³¹P NMR data. |

| FT-IR | Characteristic peaks for P=O stretching (around 1250 cm⁻¹), P-O-C stretching (around 1030 cm⁻¹), and C-H stretching (around 2950 cm⁻¹). |

Applications in Drug Development and Research

Phosphonates, including bisphosphonates, are a class of compounds with significant applications in medicine. They are known for their ability to chelate metal ions and to act as stable mimics of phosphate groups in biological systems. This makes them valuable as potential inhibitors of enzymes that interact with phosphate-containing substrates.

Enzyme Inhibition

The structural similarity of the phosphonate group to the phosphate group allows these compounds to bind to the active sites of various enzymes. By replacing the hydrolytically less stable P-O-C bond of a phosphate ester with a more robust P-C bond, phosphonates can act as competitive or non-competitive inhibitors. This inhibitory action is a key area of interest in drug development for various diseases.

The following diagram illustrates the general principle of a phosphonate-based inhibitor blocking the active site of an enzyme.

Caption: Phosphonate inhibitors compete with natural substrates.

Chelating Properties and Drug Delivery

The two phosphonate groups in bis(dimethoxyphosphoryl)methane provide excellent coordination sites for metal ions. This chelating ability can be exploited in drug delivery systems, where the compound can act as a carrier for therapeutic metal ions or radiopharmaceuticals. The stability of the resulting metal complexes is a critical factor for such applications.

Conclusion

Bis(dimethoxyphosphoryl)methane is a molecule with a well-defined chemical structure and interesting physicochemical properties. Its synthesis via the Michaelis-Arbuzov reaction is a well-established method in organophosphorus chemistry. While detailed spectroscopic data for this specific compound is not widely published, the expected spectral characteristics can be inferred from related structures. The applications of phosphonates in medicine, particularly as enzyme inhibitors and chelating agents, highlight the potential of bis(dimethoxyphosphoryl)methane as a valuable compound for further research and development in the pharmaceutical and life sciences sectors. This technical guide provides a solid foundation for scientists and researchers to understand and utilize this compound in their future work.

Mechanism of action for methylenediphosphonates

An In-depth Technical Guide to the Mechanism of Action for Methylenediphosphonates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenediphosphonates, a subclass of bisphosphonates, are potent inhibitors of osteoclast-mediated bone resorption and are widely used in the treatment of various bone disorders, including osteoporosis, Paget's disease, and bone metastases.[1][2][3][4] Their fundamental structure is characterized by a P-C-P bond, which is a stable analog of the P-O-P bond in pyrophosphate.[5] This structural feature confers a high affinity for hydroxyapatite crystals in the bone matrix, leading to their targeted accumulation at sites of active bone remodeling.[1][3][6] The biological activity of methylenediphosphonates is largely determined by the nature of the side chains attached to the central carbon atom, which gives rise to two distinct classes with different mechanisms of action: non-nitrogen-containing and nitrogen-containing bisphosphonates.[6][7][8]

This technical guide provides a comprehensive overview of the molecular mechanisms of action of both classes of methylenediphosphonates, with a focus on their intracellular targets and effects on osteoclast function. It includes a summary of quantitative data on their relative potencies, detailed descriptions of key experimental protocols used to elucidate their mechanisms, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanisms of Action

Methylenediphosphonates exert their effects on osteoclasts through two primary mechanisms, depending on the presence or absence of a nitrogen atom in their side chain.[6][8]

Non-Nitrogen-Containing Methylenediphosphonates

The simpler, non-nitrogen-containing methylenediphosphonates, such as etidronate and clodronate, are metabolized within osteoclasts into non-hydrolyzable analogs of adenosine triphosphate (ATP).[6][7][8] These cytotoxic ATP analogs accumulate in the cell and interfere with ATP-dependent intracellular processes, ultimately inducing osteoclast apoptosis.[6][7][8]

Nitrogen-Containing Methylenediphosphonates

The more potent, second- and third-generation methylenediphosphonates contain a nitrogen atom in their side chain. These compounds, which include alendronate, risedronate, ibandronate, and zoledronic acid, are not metabolized into ATP analogs.[6][7] Instead, they act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][2][6][7]

FPPS is responsible for the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential isoprenoid lipids.[1][9] These lipids are utilized in the post-translational modification process known as prenylation, where they are covalently attached to small GTP-binding proteins such as Ras, Rho, and Rac.[2][9] The proper function and subcellular localization of these proteins are critically dependent on prenylation.[10] By inhibiting FPPS, nitrogen-containing methylenediphosphonates disrupt the prenylation of these small GTPases, thereby interfering with essential cellular processes in osteoclasts, including cytoskeletal arrangement, membrane ruffling, and vesicular trafficking.[9][10] This disruption of normal cellular function ultimately leads to osteoclast apoptosis and a reduction in bone resorption.[7][11]

Visualization of the Core Mechanisms

The following diagram illustrates the distinct mechanisms of action of non-nitrogen-containing and nitrogen-containing methylenediphosphonates.

Caption: Differential Mechanisms of Action of Methylenediphosphonates.

The Mevalonate Pathway and FPPS Inhibition

The mevalonate pathway is a critical metabolic cascade responsible for the production of cholesterol and various non-sterol isoprenoids.[1] For nitrogen-containing methylenediphosphonates, the enzyme farnesyl pyrophosphate synthase (FPPS) is the primary molecular target within this pathway.[1][2]

Signaling Pathway Visualization

The diagram below outlines the mevalonate pathway and highlights the point of inhibition by nitrogen-containing methylenediphosphonates.

Caption: The Mevalonate Pathway and Inhibition by N-BPs.

Quantitative Data: Potency of Methylenediphosphonates

The antiresorptive potency of nitrogen-containing methylenediphosphonates correlates strongly with their ability to inhibit FPPS.[1][12] The following table summarizes the in vitro inhibitory activity of several nitrogen-containing methylenediphosphonates against human FPPS.

| Compound | IC50 (nM) for human FPPS Inhibition | Reference |

| Zoledronic acid | ~1 | [12] |

| Minodronate | ~1 | [12] |

| Risedronate | 3.9 | [13] |

| Ibandronate | > Risedronate | [12] |

| Incadronate | > Ibandronate | [12] |

| Alendronate | 460 | [13] |

| Pamidronate | 500 | [13] |

| Etidronate | 80,000 | [13] |

| Clodronate | No inhibition | [13] |

Table 1: In Vitro Inhibitory Potency of Various Bisphosphonates against Human Farnesyl Pyrophosphate Synthase (FPPS).

Key Experimental Protocols

The elucidation of the mechanism of action of methylenediphosphonates has been dependent on a variety of in vitro and cell-based assays. Detailed methodologies for some of the key experiments are provided below.

Farnesyl Diphosphate Synthase (FPPS) Activity Assay

Objective: To quantify the inhibitory effect of methylenediphosphonates on the enzymatic activity of FPPS.

Methodology: A commonly used method is a radiochemical assay that measures the incorporation of radiolabeled isopentenyl pyrophosphate (IPP) into farnesyl pyrophosphate (FPP).[14]

-

Enzyme Source: Recombinant human FPPS is expressed and purified from E. coli.[13][14]

-

Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., Tris-HCl), MgCl₂, dithiothreitol (DTT), geranyl pyrophosphate (GPP) as the allylic substrate, and [¹⁴C]IPP as the radiolabeled substrate.[14]

-

Inhibition Assay: The enzyme is pre-incubated with varying concentrations of the methylenediphosphonate inhibitor for a defined period (e.g., 15 minutes) before initiating the reaction by the addition of substrates.[13]

-

Reaction Incubation: The reaction is allowed to proceed at 37°C for a specific time (e.g., 10-30 minutes).

-

Product Extraction: The reaction is stopped, and the product, [¹⁴C]FPP, is extracted using an organic solvent such as butanol or a mixture of hexane and isopropanol. The unreacted hydrophilic substrate, [¹⁴C]IPP, remains in the aqueous phase.

-

Quantification: The radioactivity in the organic phase is measured by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.

An alternative is a continuous fluorescence assay that couples the production of FPP to the farnesylation of a dansylated peptide by protein farnesyltransferase, resulting in an increase in fluorescence.[15]

Osteoclast Resorption Pit Assay

Objective: To assess the inhibitory effect of methylenediphosphonates on the bone-resorbing activity of osteoclasts in vitro.

Methodology:

-

Osteoclast Isolation and Culture: Osteoclasts can be isolated from the long bones of neonatal rats or rabbits or generated in vitro from bone marrow macrophages or peripheral blood mononuclear cells by stimulation with M-CSF and RANKL.

-

Substrate Preparation: Osteoclasts are seeded onto bone slices or dentine discs and allowed to attach and begin resorption.

-

Inhibitor Treatment: The cultured osteoclasts are then treated with various concentrations of methylenediphosphonates for a period of 24-48 hours.

-

Cell Removal: At the end of the incubation period, the osteoclasts are removed from the bone or dentine slices by sonication or treatment with a cell lysis buffer.

-

Visualization of Resorption Pits: The slices are stained (e.g., with toluidine blue) to visualize the resorption pits.

-

Quantification: The number and area of the resorption pits are quantified using light microscopy and image analysis software.

-

Data Analysis: The inhibition of bone resorption is expressed as a percentage of the control (untreated) cultures, and the IC50 value is calculated.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of methylenediphosphonate compounds.

Caption: General Experimental Workflow for Methylenediphosphonate Evaluation.

Conclusion

The mechanism of action of methylenediphosphonates is well-defined and bifurcates based on the presence or absence of a nitrogen-containing side chain. Non-nitrogen-containing analogs induce osteoclast apoptosis through the formation of cytotoxic ATP metabolites. In contrast, the more potent nitrogen-containing compounds specifically inhibit the enzyme farnesyl pyrophosphate synthase in the mevalonate pathway. This leads to a disruption of protein prenylation, which is essential for normal osteoclast function and survival. The strong correlation between FPPS inhibition and antiresorptive potency has established this enzyme as the primary pharmacological target for this important class of drugs. A thorough understanding of these molecular mechanisms continues to guide the development of new and improved bisphosphonate-based therapies for the treatment of bone diseases.

References

- 1. pnas.org [pnas.org]

- 2. Nitrogen-containing bisphosphonate mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-biological Antiresorptive: Bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bisphosphonate Side Effects and Risks | HSS Rheumatology [hss.edu]

- 5. Methylenediphosphonic Acid|Research Grade [benchchem.com]

- 6. droracle.ai [droracle.ai]

- 7. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Alendronic acid - Wikipedia [en.wikipedia.org]

- 10. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel actions of bisphosphonates in bone: Preservation of osteoblast and osteocyte viability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alendronate is a specific, nanomolar inhibitor of farnesyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Farnesyl diphosphate synthase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An enzyme-coupled continuous fluorescence assay for farnesyl diphosphate synthases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Tetramethyl Methylenediphosphonate

This technical guide provides a comprehensive overview of the key starting materials and synthetic methodologies for producing Tetramethyl methylenediphosphonate, a valuable intermediate in various chemical applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a crucial building block in organic synthesis, particularly in the preparation of more complex phosphonate derivatives used in medicinal chemistry and materials science. The core of its synthesis typically revolves around the formation of a P-C-P bond, most commonly achieved through variations of the Michaelis-Arbuzov reaction. This guide will detail the primary synthetic routes, key starting materials, reaction conditions, and experimental protocols.

Primary Synthetic Routes and Key Starting Materials

The synthesis of this compound and its close analogs, such as tetraethyl methylenediphosphonate, primarily utilizes two key approaches: the Michaelis-Arbuzov reaction and base-mediated coupling reactions.

Route 1: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds.[1][2][3][4][5] In the context of this compound synthesis, this reaction involves the treatment of a trialkyl phosphite with a dihalomethane.

The key starting materials for this route are:

-

Trialkyl Phosphite: For the synthesis of this compound, trimethyl phosphite is the required reagent. For analogs like tetraethyl and tetraisopropyl methylenediphosphonate, triethyl phosphite and triisopropyl phosphite are used, respectively.[6]

-

Dihalomethane: A methylene source with two leaving groups is necessary. While diiodomethane has been used, dibromomethane and dichloromethane are more common starting materials.[2][6]

The reaction proceeds via the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the dihalomethane, forming a phosphonium salt intermediate. A subsequent dealkylation step, typically by the displaced halide ion, yields the final phosphonate product.[1][3][4]

Route 2: Base-Mediated Coupling of Dialkyl Phosphite and Dihalomethane

An alternative and widely used method, particularly for the tetraethyl analog, involves the reaction of a dialkyl phosphite with a dihalomethane in the presence of a strong base.[7][8]

The essential starting materials for this pathway are:

-

Dialkyl Phosphite: For the target molecule's synthesis, dimethyl phosphite would be used. The literature extensively covers the use of diethyl phosphite for the corresponding tetraethyl ester.[7][8]

-

Dihalomethane: Dichloromethane is a commonly employed reagent in this method.[7][8]

-

Strong Base: A base is required to deprotonate the dialkyl phosphite, forming a more potent nucleophile. Common bases include sodium hydride (NaH) and sodium ethoxide (NaOEt).[7][8]

-

Solvent: Polar aprotic solvents are preferred to facilitate the reaction. N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are frequently used.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic protocols for methylenediphosphonates.

Table 1: Michaelis-Arbuzov Reaction Conditions and Yields

| Product | Phosphite Reactant | Methylene Halide | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Tetraisopropyl methylenediphosphonate | Triisopropyl phosphite | Dibromomethane | 130 - 200 | Not Specified | High | [6] |

| Tetraethyl methylenediphosphonate | Triethyl phosphite | Diiodomethane | Not Specified | Not Specified | 18 | [7] |

| Tetra-secondary butyl methylenediphosphonate | Tri-secondary butyl phosphite | Dibromomethane | 155 - 180 | Not Specified | High | [6] |

Table 2: Base-Mediated Synthesis Conditions and Yields for Tetraethyl Methylenediphosphonate

| Phosphite Reactant | Methylene Halide | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Diethyl phosphite | Dichloromethane | Sodium ethoxide | Ethanol/Dichloromethane | Not Specified | 2 weeks | 51 | [7][8] |

| Diethyl phosphite | Dichloromethane | Sodium hydride | THF/DMF | 45 | Overnight | ~90 | [7][8] |

Experimental Protocols

Protocol 1: Synthesis of Tetraethyl Methylenediphosphonate via Base-Mediated Coupling (High Yield)

This protocol is adapted from a high-yield synthesis of the tetraethyl analog and can be considered a template for the synthesis of this compound with appropriate modifications.[7][8]

-

Materials:

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF)

-

Diethyl phosphite

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a reaction flask equipped with a stirrer, condenser, and addition funnel under a nitrogen atmosphere, add sodium hydride (1.05 equivalents) and tetrahydrofuran.

-

While stirring, add diethyl phosphite (1 equivalent) dropwise, maintaining the temperature below 60°C.

-

After the addition is complete, cool the reaction mixture to 25°C.

-

Sequentially add N,N-dimethylformamide and dichloromethane.

-

Heat the reaction mixture to approximately 45°C and stir overnight.

-

Cool the mixture and quench the reaction by adding water.

-

Extract the aqueous solution three times with dichloromethane.

-

Combine the organic layers and dry over magnesium sulfate.

-

Evaporate the solvent to yield tetraethyl methylenediphosphonate. The product can be further purified by vacuum distillation.

-

Protocol 2: Synthesis of Tetraisopropyl Methylenediphosphonate via Michaelis-Arbuzov Reaction

This protocol describes the synthesis of the tetraisopropyl analog and is illustrative of the general Michaelis-Arbuzov approach.[6]

-

Materials:

-

Triisopropyl phosphite

-

Dibromomethane

-

-

Procedure:

-

In a reaction flask equipped with a reflux condenser, combine triisopropyl phosphite (2 to 10 molar equivalents) and dibromomethane (1 molar equivalent).

-

Heat the mixture to a temperature between 130°C and 200°C.

-

During the reaction, the isopropyl bromide byproduct is formed and can be separated.

-

After the reaction is complete, the desired tetraisopropyl methylenediphosphonate can be purified, for example, by vacuum distillation to remove any unreacted starting materials.

-

Diagrams and Workflows

Diagram 1: Michaelis-Arbuzov Reaction Pathway

Caption: Michaelis-Arbuzov reaction for phosphonate synthesis.

Diagram 2: Base-Mediated Synthesis Workflow

Caption: Workflow for base-mediated phosphonate synthesis.

References

- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Arbuzov Reaction [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. US3251907A - Method for preparing tetra-secondary alkyl methylenediphosphonates - Google Patents [patents.google.com]

- 7. US5688983A - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]

- 8. WO1997033893A1 - Process for the preparation of tetraethyl methylenebisphosphonate - Google Patents [patents.google.com]

Tetramethyl Methylenediphosphonate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the stability and recommended storage conditions for tetramethyl methylenediphosphonate. The information is intended to guide researchers and professionals in the proper handling, storage, and application of this compound to ensure its integrity and performance in experimental and developmental settings.

Core Stability and Physical Properties

This compound is a liquid organophosphorus compound that is miscible with water.[1] It is generally considered stable under normal laboratory conditions.[1][2] However, like other phosphonate esters, it is susceptible to hydrolysis, particularly under acidic or basic conditions. The phosphorus-carbon bond is robust, though it can be cleaved under aggressive chemical conditions.

Quantitative Stability Data

Table 1: Summary of Stability Characteristics

| Parameter | Observation | Citation |

| Chemical Stability | Stable under normal conditions. | [1][2] |

| Hydrolysis | Susceptible to hydrolysis under acidic and basic conditions. | |

| Incompatible Materials | Strong oxidizing agents. | [2] |

| Hazardous Decomposition | Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), and oxides of phosphorus. | [1][2] |

Recommended Storage Conditions

Proper storage is crucial for maintaining the quality and stability of this compound. The following conditions are recommended based on information from safety data sheets and product information.

Table 2: Recommended Storage Conditions

| Condition | Recommendation | Citation |

| Temperature | Store in a cool place. Some suppliers recommend room temperature, while others suggest refrigeration at 2-8°C. | [2][3][4][5] |

| Atmosphere | Store in a dry, well-ventilated area. | [2] |

| Container | Keep containers tightly closed. | [2] |

Experimental Protocols

General Protocol for Assessing Chemical Stability

The following is a generalized protocol for assessing the chemical stability of this compound, based on established principles of stability testing for chemical substances. This protocol can be adapted for specific experimental needs.

Objective: To evaluate the stability of this compound under defined storage conditions over a specified period.

Materials:

-

This compound

-

Calibrated stability chambers (for controlled temperature and humidity)

-

Inert, sealed containers

-

Analytical instrumentation (e.g., HPLC, GC, ³¹P NMR) for purity and degradation product analysis

-

Reagents for sample preparation and analysis

Methodology:

-

Sample Preparation: Aliquot this compound into multiple inert, tightly sealed containers to minimize headspace and prevent contamination.

-

Initial Analysis (Time Zero): Perform a comprehensive analysis on a representative sample to establish the initial purity, appearance, and concentration. This will serve as the baseline.

-

Storage Conditions: Place the prepared samples in stability chambers set to desired conditions. Recommended conditions to test include:

-

Refrigerated: 2-8°C

-

Room Temperature: 25°C / 60% Relative Humidity (RH)

-

Accelerated: 40°C / 75% RH

-

-

Time Points: Pull samples for analysis at predetermined time points (e.g., 1, 3, 6, 9, 12 months for long-term studies; 1, 2, 3, 6 months for accelerated studies).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or clarity.

-

Purity: Quantify the amount of this compound remaining using a validated analytical method (e.g., HPLC, GC).

-

Degradation Products: Identify and quantify any degradation products formed.

-

-

Data Evaluation: Compare the results at each time point to the initial (time zero) data to determine the rate of degradation and identify any trends.

Visualization of a Relevant Synthetic Pathway

The Michaelis-Arbuzov reaction is a fundamental and widely used method for the synthesis of phosphonates, including this compound. The following diagram illustrates the general mechanism of this reaction.

Caption: General mechanism of the Michaelis-Arbuzov reaction for phosphonate synthesis.

This guide provides foundational knowledge on the stability and storage of this compound. For critical applications, it is recommended to perform specific stability studies tailored to the intended use and storage conditions.

References

An In-depth Technical Guide to the Solubility Profile of Tetramethyl Methylenediphosphonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the current understanding of the solubility of Tetramethyl Methylenediphosphonate (TMMDP) in various organic solvents. Due to a notable absence of specific quantitative solubility data in publicly accessible scientific literature, this document focuses on compiling the available qualitative information and presenting a detailed, generalized experimental protocol for determining such data. This guide is intended to be a foundational resource for researchers and professionals working with TMMDP, enabling them to establish precise solubility profiles tailored to their specific applications.

Introduction

This compound (TMMDP), with the CAS number 16001-93-7, is an organophosphorus compound of interest in various chemical and pharmaceutical research fields.[1] Its utility in synthesis and as a potential building block in drug development necessitates a thorough understanding of its physicochemical properties, particularly its solubility in common organic solvents. The solubility profile of a compound is critical for a wide range of applications, including reaction chemistry, formulation development, purification processes, and analytical method development.

This guide summarizes the known qualitative solubility of TMMDP and provides a robust framework for its quantitative determination.

Physicochemical Properties of this compound

A brief summary of the key physicochemical properties of TMMDP is provided below for reference.

| Property | Value | Source |

| Molecular Formula | C₅H₁₄O₆P₂ | [1] |

| Molecular Weight | 232.11 g/mol | [1] |

| Appearance | Colorless to pale yellow oil/liquid | [2] |

| Boiling Point | 152-154 °C at 2.5 mmHg | [2] |

| Density | ~1.0 g/cm³ (Predicted) | [2] |

Solubility Profile of this compound

Despite a thorough review of scientific databases and chemical supplier information, specific quantitative solubility data for this compound in a range of organic solvents remains largely unpublished. The available information is qualitative and is summarized in the table below.

Table 1: Qualitative Solubility of this compound

| Solvent | CAS Number | Solubility | Source |

| Chloroform | 67-66-3 | Sparingly Soluble | [2] |

| Methanol | 67-56-1 | Sparingly Soluble | [2] |

| Water | 7732-18-5 | Miscible* | [3] |

*Note: The claim of miscibility with water is from a supplier's product page and should be verified experimentally, as it contradicts the expected trend for organophosphonate esters.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, a detailed, generalized experimental protocol for determining the solubility of TMMDP is provided below. This protocol is based on established methods for solubility determination and the analysis of organophosphorus compounds.[4][5]

4.1. Objective

To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

4.2. Materials and Equipment

-

This compound (≥98% purity)

-

Organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene) of analytical grade

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame photometric detector (GC-FPD) or nitrogen-phosphorus detector (GC-NPD)

-

Syringes and filters (0.45 µm)

4.3. Experimental Procedure: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of TMMDP to a series of glass vials. The excess solid ensures that saturation is reached.

-

Solvent Addition: Add a known volume (e.g., 5 mL) of a specific organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle. Centrifugation can be used to facilitate a clear separation of the supernatant.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a syringe. Filter the sample through a 0.45 µm filter to remove any undissolved microparticles. Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated GC-FPD or GC-NPD method to determine the concentration of TMMDP.[6] The analysis of organophosphorus compounds often utilizes these detectors for their sensitivity and selectivity.[6]

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as g/100 mL or mol/L.

4.4. Analytical Method: Gas Chromatography (GC)

-

Instrumentation: A gas chromatograph equipped with a suitable capillary column and a flame photometric or nitrogen-phosphorus detector.

-

Calibration: Prepare a series of standard solutions of TMMDP of known concentrations in the solvent of interest. Generate a calibration curve by plotting the detector response against the concentration.

-

Analysis: Inject a known volume of the diluted sample into the GC and record the peak area. Determine the concentration in the diluted sample from the calibration curve.

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and a conceptual signaling pathway for the application of such data in research.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Application Pathway of Solubility Data in R&D.

Conclusion

References

Navigating the Synthesis and Application of Phosphonates: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the essential safety precautions and handling guidelines for phosphonates, a class of organophosphorus compounds with diverse applications in research and development. Adherence to these protocols is critical to ensure a safe laboratory environment and mitigate potential risks associated with these chemicals.

Hazard Identification and Classification

Phosphonates exhibit a range of toxicological profiles, from low to moderate toxicity.[1][2] The primary hazards are associated with their corrosive or irritant properties, particularly in their concentrated or acidic forms.[2] Ingestion is a potential route of exposure, though absorption through the digestive system is generally poor, and they are rapidly eliminated from the body.[1] Skin contact is the most likely form of accidental exposure in a laboratory setting.[3] While phosphonates do not tend to accumulate in the body, minimizing exposure is paramount.[1][3] Solid phosphonates can form airborne dust, posing an inhalation risk if not handled properly.[3]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are fundamental to minimizing exposure to phosphonates.

Engineering Controls:

-

Ventilation: All work with phosphonates, especially volatile derivatives or those that can generate dust, should be conducted in a well-ventilated area.[4] The use of a chemical fume hood is strongly recommended.

-

Eyewash Stations and Safety Showers: These should be readily accessible in any laboratory where phosphonates are handled.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory when working with phosphonates.[3] This includes:

-

Eye and Face Protection: Chemical safety goggles or a full-face shield must be worn to protect against splashes.[3][4]

-

Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[5]

-

Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin.[4]

-

Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator should be used.[3][4]

Safe Handling and Storage Procedures

Proper handling and storage practices are crucial for preventing accidents and maintaining the integrity of phosphonate compounds.

Handling:

-

Avoid direct contact with skin, eyes, and clothing.[4]

-

Do not inhale fumes, dust, or aerosols.[4]

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

Storage:

-

Store phosphonates in a cool, dry, and well-ventilated area.[4]

-

Keep them away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents.[4]

-

Ensure containers are clearly and accurately labeled.[4]

Spill and Emergency Procedures

A clear and well-rehearsed emergency plan is critical for responding effectively to spills or accidental exposures.

Spill Cleanup:

-

Minor Spills:

-

Major Spills:

-

Evacuate the area immediately.

-

Contact the appropriate emergency response team.

-

Provide them with the Safety Data Sheet (SDS) for the specific phosphonate.

-

First Aid Measures:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

-

Skin Contact: Promptly flush the affected area with water and remove any contaminated clothing. If irritation persists, seek medical attention.[7]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Disposal Guidelines

Phosphonate waste must be disposed of in accordance with local, state, and federal regulations.[4] Do not pour phosphonates down the drain or dispose of them in regular trash.[4] Collect all phosphonate waste in clearly labeled, sealed containers for collection by a certified hazardous waste disposal service.[4]

Quantitative Toxicity Data

The following table summarizes available acute toxicity data for various phosphonates. It is important to note that toxicity can vary significantly between different phosphonate compounds.

| Compound | Test Type | Species | Route | Value | Reference |

| Phosphonic acid | LD50 | Rat (male) | Oral | 1580 mg/kg | [9] |

| Phosphonic acid | LD50 | Rat (female) | Oral | 1560 mg/kg | [9] |

| Dimethyl hydrogen phosphite (DMHP) | LD50 | Rat | Oral | 3160 mg/kg | [10] |

| Aminotris(methylenephosphonic acid), pentasodium salt (ATMP.5Na) | LD50 | Rat | Oral | 15,800 mg/kg | [11] |

| Diethylenetriamine penta(methylene phosphonic acid), heptasodium salt (DTPMPA.7Na) | LD50 | Rat | Oral | >5,838 mg/kg | [12] |

| Diethylenetriamine penta(methylene phosphonic acid), heptasodium salt (DTPMPA.7Na) | LD50 | Rat | Dermal | >5,838 mg/kg | [12] |

| Glyphosate | LC50 (96h) | Fish (various) | Water | 0.295 - 645 mg/L | [13] |

| Various Phosphonates | LC50 (48h) | Fish | Water | 0.1 - 1.1 mM | [14] |

Experimental Protocols for Safety Assessment

Standardized testing protocols are essential for evaluating the potential toxicity of phosphonates. The following sections outline the methodologies for key in vivo and in vitro assays, largely based on OECD (Organisation for Economic Co-operation and Development) guidelines.

In Vivo Acute Toxicity Studies

These studies are designed to assess the adverse effects of a single dose of a substance.

-

Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals (typically rodents), with one dose per group.[6]

-

Procedure:

-

Healthy, young adult animals are acclimatized to laboratory conditions.

-

The test substance is administered in a single dose via gavage.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A necropsy is performed on all animals at the end of the study.

-

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose that is expected to cause death in 50% of the animals.[6]

-

Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically a rat, rabbit, or guinea pig) for a 24-hour exposure period.[15][16][17]

-

Procedure:

-

The fur is removed from the dorsal area of the animal's trunk.

-

The test substance is applied to an area of at least 10% of the total body surface and covered with a semi-occlusive dressing.[15]

-

After 24 hours, the dressing and any residual test substance are removed.

-

Animals are observed for mortality and signs of toxicity for 14 days.[15]

-

-

Endpoint: The dermal LD50 is determined.

-

Principle: Animals (usually rats) are exposed to the test substance (as a gas, vapor, or aerosol) for a defined period (typically 4 hours) in an inhalation chamber.[8][18]

-

Procedure:

-

Animals are placed in a dynamic airflow inhalation exposure system.

-

The concentration of the test substance in the chamber is precisely controlled and monitored.

-

Following the exposure period, animals are observed for at least 14 days for mortality and signs of toxicity.[19]

-

-

Endpoint: The LC50 (median lethal concentration) is determined.[18]

-

Principle: A single dose of the test substance is applied to the skin of an experimental animal (usually an albino rabbit) for up to 4 hours.[5]

-

Procedure:

-

The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of clipped skin and covered with a gauze patch.[20]

-

After the exposure period, the patch and residual substance are removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[21]

-

-

Endpoint: The substance is classified as corrosive or irritant based on the severity and reversibility of the skin reactions.[21]

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit).[22]

-

Procedure:

-

Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.[22]

In Vitro Cytotoxicity Assays

These assays use cultured cells to assess the potential of a substance to cause cell damage or death.

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to attach overnight.

-

The cells are then treated with various concentrations of the phosphonate compound for a specified period (e.g., 24, 48, or 72 hours).

-

The MTT reagent is added to each well and incubated to allow formazan formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[23]

-

The absorbance is measured using a microplate reader at a wavelength of around 570 nm.

-

-

Endpoint: The IC50 (half-maximal inhibitory concentration) is calculated, representing the concentration of the compound that reduces cell viability by 50%.[23]

-

Principle: This assay quantifies cytotoxicity by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.

-

Procedure:

-

Cells are seeded and treated with the phosphonate compound as in the MTT assay.

-

After the incubation period, a sample of the cell culture supernatant is collected.[24]

-

The LDH activity in the supernatant is measured by adding a reaction mixture that results in a color change proportional to the amount of LDH.

-

The absorbance is read on a microplate reader.

-

-

Endpoint: The percentage of cytotoxicity is calculated relative to a control of cells lysed to release maximum LDH.[25]

-

Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.

-

Procedure:

-

Cells are seeded in a white-walled 96-well plate and treated with the phosphonate compound.

-

A reagent containing a luminogenic caspase-3/7 substrate is added to the wells.

-

If caspases 3 and 7 are active, the substrate is cleaved, generating a luminescent signal.

-

Luminescence is measured using a luminometer.

-

-

Endpoint: The results are expressed as a fold change in caspase activity compared to untreated control cells.[25]

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay[34][35][36][37]

-

Principle: This assay measures the ability of a phosphonate compound to inhibit the enzymatic activity of FPPS, a key enzyme in the mevalonate pathway.

-

Procedure:

-

The FPPS enzyme is incubated with its substrates, geranyl pyrophosphate (GPP) and radiolabeled isopentenyl pyrophosphate (IPP).

-

The reaction is initiated in the presence and absence of various concentrations of the phosphonate inhibitor.

-

The reaction product, radiolabeled farnesyl pyrophosphate (FPP), is separated from the unreacted substrates.

-

The amount of radioactivity in the FPP product is quantified using a scintillation counter.

-

-

Endpoint: The IC50 value for FPPS inhibition is determined.

Visualizing Key Pathways and Workflows

Signaling Pathway of Nitrogen-Containing Bisphosphonate Action

Nitrogen-containing bisphosphonates (N-BPs) primarily exert their effects by inhibiting farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway.[1][10][14][26] This inhibition disrupts the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[10][27] These lipids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[27][28] The disruption of this process in osteoclasts, the cells responsible for bone resorption, leads to cytoskeletal abnormalities, loss of function, and ultimately apoptosis, thereby reducing bone loss.[10][28]

General Experimental Workflow for In Vitro Cytotoxicity Testing

The assessment of a compound's cytotoxicity in vitro typically follows a structured workflow, starting with cell culture and compound preparation, followed by dose-response treatment and subsequent analysis of cell viability and death mechanisms.

By adhering to these comprehensive safety guidelines, researchers and drug development professionals can handle phosphonates responsibly, minimizing risks and fostering a secure and productive research environment.

References

- 1. oecd.org [oecd.org]

- 2. phosphonates - Health [phosphonates.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 8. Acute toxicity study for inhalation | PPTX [slideshare.net]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. Organic Phosphonates - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. redox.com [redox.com]

- 12. redox.com [redox.com]

- 13. researchgate.net [researchgate.net]

- 14. Phosphonate - Wikipedia [en.wikipedia.org]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 17. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 18. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 19. oecd.org [oecd.org]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 22. oecd.org [oecd.org]

- 23. japsonline.com [japsonline.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. oecd.org [oecd.org]

- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 28. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

The Michaelis-Arbuzov Reaction: A Comprehensive Technical Guide to Phosphonate Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Michaelis-Arbuzov reaction stands as a cornerstone in organophosphorus chemistry, providing a robust and versatile method for the formation of the carbon-phosphorus (C-P) bond. First discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction has become an indispensable tool for the synthesis of phosphonates, phosphinates, and phosphine oxides. These organophosphorus compounds are of significant interest in medicinal chemistry and drug development, where they serve as stable analogues of phosphates and carboxylates in bioactive molecules, including antiviral and anticancer agents. This in-depth technical guide provides a detailed overview of the theoretical basis of the Michaelis-Arbuzov reaction, experimental protocols for key transformations, and quantitative data to inform synthetic strategies.

Core Theoretical Basis

The Michaelis-Arbuzov reaction, in its classical form, involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate. The reaction proceeds through a well-established two-step Sɴ2 mechanism.

Step 1: Nucleophilic Attack and Formation of a Phosphonium Intermediate. The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide. This results in the formation of a quasi-phosphonium salt intermediate.

Step 2: Dealkylation. The displaced halide anion then acts as a nucleophile and attacks one of the alkyl groups of the phosphonium intermediate. This second Sɴ2 step results in the formation of the final pentavalent phosphonate product and a new alkyl halide as a byproduct. The removal of this volatile byproduct can help drive the reaction to completion.

The reactivity of the substrates plays a crucial role in the success of the reaction. The general reactivity order for alkyl halides is R-I > R-Br > R-Cl. Primary alkyl halides are most effective, while secondary and tertiary halides are less suitable. For the phosphorus reactant, electron-donating groups on the trialkyl phosphite enhance its nucleophilicity and increase the reaction rate, whereas electron-withdrawing groups have the opposite effect.

Reaction Mechanism Visualization

Caption: The two-step Sɴ2 mechanism of the Michaelis-Arbuzov reaction.

Modern Variations of the Michaelis-Arbuzov Reaction

To overcome some of the limitations of the classical reaction, such as the often high reaction temperatures (120-160 °C) and long reaction times, several modern variations have been developed.

-

Lewis Acid Catalysis: The use of Lewis acids, such as zinc bromide (ZnBr₂) or indium(III) bromide (InBr₃), can significantly accelerate the reaction, often allowing it to proceed at room temperature. This modification is particularly useful for the synthesis of arylmethyl and heteroarylmethyl phosphonates.

-

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. This "green" chemistry approach is often performed under solvent-free conditions.

Quantitative Data Summary

The efficiency of the Michaelis-Arbuzov reaction is highly dependent on the substrates and reaction conditions. The following tables summarize representative quantitative data for various phosphonate syntheses.

| Alkyl Halide | Phosphorus Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzyl bromide | Triethyl phosphite | None | Neat | 150-160 | 2-4 | High |

| Benzyl bromide | Triethyl phosphite | ZnBr₂ | Dichloromethane | Room Temp. | 1 | 93 |

| 4-Nitrobenzyl Bromide | Triethyl phosphite | None | THF | 65 | 8.5 | 57 |

| Dibromomethane | Triethyl phosphite | None | Neat (Microwave) | 150W | 5-10 min | ~90 |

| Iodomethane | Triethyl phosphite | None | Quartz tube (Microwave) | 150W | 5 min | High |

Table 1: Representative Reaction Conditions and Yields for the Michaelis-Arbuzov Reaction.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CeCl₃·7H₂O-SiO₂ (10) | Neat | Room Temp. | 12 | 62.7 |

| 2 | CeCl₃·7H₂O-SiO₂ (10) | Neat | 35 | 10 | 75.8 |

| 3 | CeCl₃·7H₂O-SiO₂ (10) | Neat | 40 | 8 | 85.3 |

| 4 | CeCl₃·7H₂O-SiO₂ (10) | Neat | 45 | 8 | 85.5 |

Table 2: Optimization of Lewis Acid Catalyzed Michaelis-Arbuzov Reaction.

Detailed Experimental Protocols

The following are detailed methodologies for key examples of the Michaelis-Arbuzov reaction.

Protocol 1: Classical Synthesis of Diethyl Benzylphosphonate

This protocol describes the traditional, uncatalyzed synthesis of a common phosphonate.

Materials:

-

Benzyl bromide

-

Triethyl phosphite

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Nitrogen inlet

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add benzyl bromide (1.0 equivalent).

-

Add triethyl phosphite (1.2 equivalents) to the flask.

-

Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate as a colorless oil.

Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate at Room Temperature

This protocol demonstrates a milder, catalyzed version of the reaction.

Materials:

-

Benzyl bromide (1.0 mmol)

-

Triethyl phosphite (1.2 mmol)

-

Zinc bromide (ZnBr₂) (0.2 mmol)

-

Dichloromethane (CH₂Cl₂) (5 mL)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve benzyl bromide in dichloromethane.

-

Add triethyl phosphite to the solution.

-

Add zinc bromide to the reaction mixture at room temperature.

-

Stir the mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.

-

Upon completion, quench the reaction with the addition of water.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure diethyl benzylphosphonate.

Protocol 3: Microwave-Assisted Synthesis of Diethyl Methylenebis(phosphonate)

This protocol illustrates a rapid and efficient solvent-free synthesis.

Materials:

-

Dibromomethane (1.0 equivalent)

-

Triethyl phosphite (1.0 equivalent)

-

Microwave reactor vial

-

Microwave synthesizer

Procedure:

-

In a microwave reactor vial, combine dibromomethane and triethyl phosphite.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at a constant power of 150 W for 5-10 minutes.

-

Monitor the reaction for the disappearance of the starting materials.

-

After cooling, the product can be purified by distillation or chromatography.

Experimental Workflow Visualization

Caption: Comparative workflows for different Michaelis-Arbuzov reaction protocols.

Conclusion

The Michaelis-Arbuzov reaction remains a vital transformation in modern organic and medicinal chemistry for the synthesis of phosphonates. Its well-understood mechanism, coupled with the development of milder and more efficient protocols, ensures its continued relevance. For researchers and professionals in drug development, a thorough understanding of the theoretical underpinnings and practical considerations of this reaction is essential for the successful design and synthesis of novel phosphonate-containing therapeutics. The data and protocols presented in this guide offer a solid foundation for the application of the Michaelis-Arbuzov reaction in a research and development setting.

Methodological & Application

Application Notes and Protocols: Tetramethyl Methylenediphosphonate in the Horner-Wadsworth-Emmons Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetramethyl methylenediphosphonate in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of vinylphosphonates. This document includes detailed protocols, quantitative data, and insights into the applications of the resulting products in drug development, particularly as enzyme inhibitors.

Introduction to the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method in organic synthesis for the formation of carbon-carbon double bonds, typically with high E-stereoselectivity.[1][2] This reaction involves the olefination of aldehydes or ketones with a phosphonate carbanion, generated by the deprotonation of a phosphonate ester.[3][4] Key advantages of the HWE reaction over the related Wittig reaction include the use of more nucleophilic and less basic phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct, simplifying product purification.[2]

This compound is a valuable reagent in the HWE reaction for the introduction of a vinylphosphonate moiety onto a molecule. The resulting vinylphosphonates are of significant interest in medicinal chemistry and drug development due to their potential as enzyme inhibitors and other bioactive molecules.

Role of this compound

This compound serves as a stabilized phosphonate ylide precursor. Upon deprotonation with a suitable base, it forms a highly nucleophilic carbanion that readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting intermediate then undergoes elimination to form a carbon-carbon double bond, yielding a vinylphosphonate. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1][5]

Quantitative Data

The following table summarizes the results of the Horner-Wadsworth-Emmons reaction using this compound with various carbonyl compounds.

| Entry | Carbonyl Compound | Product | Yield (%) | E/Z Ratio | Reference |

| 1 | 2-(4-octylphenyl)oxirane-2-carbaldehyde | (S,E)-dimethyl (3-(2-(4-octylphenyl)oxiran-2-yl)prop-1-en-1-yl)phosphonate | 94 | Exclusively E | Science2012 , 338, 802-806 |

| 2 | Benzaldehyde | Dimethyl styrylphosphonate | High | Predominantly E | General Knowledge |

| 3 | Cyclohexanone | Dimethyl (cyclohexylidene)methylphosphonate | Moderate | N/A | General Knowledge |

| 4 | Acetophenone | Dimethyl (1-phenylethylidene)methylphosphonate | Moderate to Low | N/A | General Knowledge |

Note: "General Knowledge" indicates that while these reactions are chemically feasible and expected to proceed based on the principles of the HWE reaction, specific literature with quantitative data for these exact reactions with this compound was not found during the search. The expected outcomes are based on the general reactivity of the HWE reaction.

Experimental Protocols

Protocol 1: Synthesis of (S,E)-dimethyl (3-(2-(4-octylphenyl)oxiran-2-yl)prop-1-en-1-yl)phosphonate

This protocol is adapted from the synthesis of a precursor to an (S)-FTY720 vinylphosphonate analogue.

Materials:

-

This compound

-

(S)-2-(4-octylphenyl)oxirane-2-carbaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of (S)-2-(4-octylphenyl)oxirane-2-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired (S,E)-dimethyl (3-(2-(4-octylphenyl)oxiran-2-yl)prop-1-en-1-yl)phosphonate.

Protocol 2: General Procedure for the Synthesis of Vinylphosphonates from Aldehydes

This protocol provides a general guideline for the reaction of this compound with other aldehydes.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Base (e.g., Sodium hydride, Potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF, DMF)

-